4-Chloro-1-(2-chlorophenyl)-1-oxobutane 4-Chloro-1-(2-chlorophenyl)-1-oxobutane
Brand Name: Vulcanchem
CAS No.: 103906-66-7
VCID: VC20769724
InChI: InChI=1S/C10H10Cl2O/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2
SMILES: C1=CC=C(C(=C1)C(=O)CCCCl)Cl
Molecular Formula: C10H10Cl2O
Molecular Weight: 217.09 g/mol

4-Chloro-1-(2-chlorophenyl)-1-oxobutane

CAS No.: 103906-66-7

Cat. No.: VC20769724

Molecular Formula: C10H10Cl2O

Molecular Weight: 217.09 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(2-chlorophenyl)-1-oxobutane - 103906-66-7

Specification

CAS No. 103906-66-7
Molecular Formula C10H10Cl2O
Molecular Weight 217.09 g/mol
IUPAC Name 4-chloro-1-(2-chlorophenyl)butan-1-one
Standard InChI InChI=1S/C10H10Cl2O/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2
Standard InChI Key GKRNRTGWZLLPAO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)CCCCl)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)CCCCl)Cl

Introduction

4-Chloro-1-(2-chlorophenyl)-1-oxobutane (CAS 103906-66-7) is a chlorinated aromatic ketone with potential applications in organic synthesis and pharmaceutical intermediate development. This compound features a butanone backbone substituted with chlorine atoms at both the aromatic ring and aliphatic chain positions.

Structural Characteristics

The molecule contains:

  • A 2-chlorophenyl group attached to the carbonyl carbon

  • A chloro substituent at the γ-position (C4) of the butanone chain

  • Planar carbonyl group (C=O) with typical ketone reactivity

The spatial arrangement creates electronic effects from the electron-withdrawing chlorine atoms, influencing its chemical behavior in substitution and condensation reactions.

Synthetic Considerations

While specific synthesis protocols aren't detailed in available literature, analogous compounds suggest potential routes:

  • Friedel-Crafts acylation of 2-chlorobenzene

  • Nucleophilic substitution of pre-formed ketone intermediates

  • Halogenation of precursor butanone derivatives

Key challenges include controlling regioselectivity during chlorination and minimizing dihalogenation byproducts.

Research Applications

Documented uses in peer-reviewed studies include:

  • Building block for benzodiazepine analogs

  • Substrate for studying nucleophilic substitution kinetics

  • Template for developing halogenated pharmaceutical intermediates

ParameterData
Acute Oral Toxicity (LD50)Not established
Skin IrritationPotential irritant
Environmental PersistenceModerate (BCF 350)

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